molecular formula C20H24N4O3S B11937452 MK-0159

MK-0159

Cat. No.: B11937452
M. Wt: 400.5 g/mol
InChI Key: JUVJFMVGYBBDKN-UHFFFAOYSA-N
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Description

N-[4-(2-Methoxyethoxy)cyclohexyl]-6-(1,3-thiazol-5-yl)-1H-pyrrolo[2,3-b]pyridine-4-carboxamide is a heterocyclic organic compound featuring a pyrrolo[2,3-b]pyridine core fused with a 1,3-thiazol-5-yl substituent at the 6-position and a carboxamide group at the 4-position.

Properties

Molecular Formula

C20H24N4O3S

Molecular Weight

400.5 g/mol

IUPAC Name

N-[4-(2-methoxyethoxy)cyclohexyl]-6-(1,3-thiazol-5-yl)-1H-pyrrolo[2,3-b]pyridine-4-carboxamide

InChI

InChI=1S/C20H24N4O3S/c1-26-8-9-27-14-4-2-13(3-5-14)23-20(25)16-10-17(18-11-21-12-28-18)24-19-15(16)6-7-22-19/h6-7,10-14H,2-5,8-9H2,1H3,(H,22,24)(H,23,25)

InChI Key

JUVJFMVGYBBDKN-UHFFFAOYSA-N

Canonical SMILES

COCCOC1CCC(CC1)NC(=O)C2=CC(=NC3=C2C=CN3)C4=CN=CS4

Origin of Product

United States

Preparation Methods

The synthesis of N-[4-(2-methoxyethoxy)cyclohexyl]-6-(1,3-thiazol-5-yl)-1H-pyrrolo[2,3-b]pyridine-4-carboxamide typically involves multi-step organic reactions. The synthetic route may include:

    Formation of the thiazole ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Cyclohexyl group introduction: The cyclohexyl group can be introduced via a Grignard reaction or other alkylation methods.

    Pyrrolopyridine synthesis: This can be synthesized through a series of cyclization reactions involving pyridine derivatives.

    Final coupling: The final step involves coupling the thiazole and pyrrolopyridine intermediates under suitable conditions, such as using coupling reagents like EDCI or DCC.

Industrial production methods would scale up these reactions, optimizing for yield and purity while ensuring cost-effectiveness and safety.

Chemical Reactions Analysis

N-[4-(2-methoxyethoxy)cyclohexyl]-6-(1,3-thiazol-5-yl)-1H-pyrrolo[2,3-b]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and pyrrolopyridine rings, using reagents like halogens or alkylating agents.

Major products from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the thiazole or pyrrolopyridine rings.

Scientific Research Applications

N-[4-(2-methoxyethoxy)cyclohexyl]-6-(1,3-thiazol-5-yl)-1H-pyrrolo[2,3-b]pyridine-4-carboxamide is a synthetic compound with a complex molecular structure featuring a pyrrolo[2,3-b]pyridine core, a cyclohexyl group substituted with a methoxyethoxy moiety, and a thiazole ring. This unique structure makes it a subject of interest in medicinal chemistry, influencing its interaction with biological targets and giving it potential pharmacological properties.

Potential Applications

  • Inhibitor of Specific Kinases: Preliminary studies suggest that N-[4-(2-methoxyethoxy)cyclohexyl]-6-(1,3-thiazol-5-yl)-1H-pyrrolo[2,3-b]pyridine-4-carboxamide may have anti-cancer properties by inhibiting cell proliferation and inducing apoptosis in cancer cell lines. It has been evaluated for its potential as an inhibitor of specific kinases involved in cancer pathways.
  • Anti-cancer agent: Research indicates that compounds with thiazole and pyridine derivatives are known for their anti-inflammatory and antimicrobial activities.
  • CD38 enzymatic activity inhibitor: MK-0159, also known as N-[4-(2-methoxyethoxy)cyclohexyl]-6-(1,3-thiazol-5-yl)-1H-pyrrolo[2,3-b]pyridine-4-carboxamide, is an orally bioavailable, small molecule inhibitor of CD38's enzymatic activity .

Structural Similarities and Biological Activities

Several compounds share structural similarities with N-[4-(2-methoxyethoxy)cyclohexyl]-6-(1,3-thiazol-5-yl)-1H-pyrrolo[2,3-b]pyridine-4-carboxamide.

Compound NameStructureUnique Features
1H-Pyrazolo[3,4-b]pyridinePyrazoloKnown for strong kinase inhibition
6-ThiazolylpyrimidineThiazolylExhibits antimicrobial properties
4-CarboxamidequinoloneCarboxamideAnti-cancer activity through different mechanisms

The specific combination of functional groups in N-[4-(2-methoxyethoxy)cyclohexyl]-6-(1,3-thiazol-5-yl)-1H-pyrrolo[2,3-b]pyridine-4-carboxamide may enhance selectivity towards certain biological targets compared to other similar compounds. Its structural complexity allows for diverse interactions within biological systems that could lead to novel therapeutic applications.

Studies on Pyrazolo-pyrimidines and Pyrrolo-pyrimidines

  • Pyrazole Derivatives: Pyrazole compounds demonstrate a diverse array of pharmacological activity, encompassing anti-inflammatory, antipyretic, analgesic, and anticancer effects .
    • A study synthesized a derivative of disubstituted pyrazolo-pyrimidine analogs and assessed their antitumor activities, which were tested for their effects on CDK2/cyclin E besides Abl kinases and their antiproliferative effects against MCF-7 and K-562 cancer lines .
    • Another study synthesized a series of pyrazolo-pyridines and investigated their anticancer effects on MCF-7, Hela, and HCT116 cancer cell lines .
  • Pyrrolo-pyrimidines: Researches have been conducted on a novel series of pyrrolo-pyrimidines, synthesized and evaluated for its impact on pancreatic cancer cells, focusing on in vitro studies and activity against CDK4/6 . A series of 6-anilino carbonyl-substituted pyrrolo[2,3-d]pyrimidine derivatives demonstrated enhanced potency against various cell lines .

Importance of Interaction Studies

Mechanism of Action

The mechanism of action of N-[4-(2-methoxyethoxy)cyclohexyl]-6-(1,3-thiazol-5-yl)-1H-pyrrolo[2,3-b]pyridine-4-carboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The pyrrolopyridine moiety may contribute to binding affinity and specificity. The exact pathways depend on the biological context and the specific targets involved.

Comparison with Similar Compounds

Core Scaffold Variations

  • Target Compound : Pyrrolo[2,3-b]pyridine core, a bicyclic system with a pyrrole fused to a pyridine ring.
  • 1398118-36-9 : Pyrrolo[3,2-d]pyrimidine core, featuring a pyrrole fused to a pyrimidine ring. This scaffold is commonly associated with ATP-competitive kinase inhibitors due to its planar structure .
  • 1401077-28-8 : Benzo[b][1,4]oxazine core, a tricyclic system with oxygen and nitrogen atoms, often linked to G-protein-coupled receptor (GPCR) modulation .

Substituent Analysis

Compound Key Substituents Functional Impact
Target Compound 6-(1,3-thiazol-5-yl); 4-carboxamide with 4-(2-methoxyethoxy)cyclohexyl Thiazole enhances π-π stacking; methoxyethoxy improves solubility .
1398118-36-9 (pyrrolo[3,2-d]pyrimidine derivative) 6-chloro; 3-(3-methoxy-2-methylphenyl); thiazol-2-yl acetamide Chlorine increases electronegativity; methoxy-methylphenyl aids hydrophobic binding .
1401231-03-5 (N-cyclohexyl morpholine carboxyamide) 4-(4-fluorobenzyl)morpholine; cyclohexyl carboxamide Fluorobenzyl enhances metabolic stability; morpholine improves bioavailability .

Amide Group Modifications

  • Target Compound : Cyclohexyl group with a 2-methoxyethoxy chain, balancing lipophilicity and solubility.
  • 1396770-52-7 : Features a cyclopropylsulfamoyl group, which may confer selectivity for sulfonamide-binding enzymes .

Research Findings and Implications

  • 1398118-36-9: Demonstrated inhibitory activity against tyrosine kinases (e.g., EGFR) in preclinical models, with IC₅₀ values in the nanomolar range .
  • 1401077-28-8 : Reported as a serotonin receptor modulator, highlighting the role of benzoxazine cores in CNS-targeted therapies .
  • 1401231-03-5 : Fluorinated benzyl groups in similar compounds correlate with enhanced blood-brain barrier penetration .

Biological Activity

N-[4-(2-methoxyethoxy)cyclohexyl]-6-(1,3-thiazol-5-yl)-1H-pyrrolo[2,3-b]pyridine-4-carboxamide, commonly referred to as MK-0159, is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its structural characteristics, biological mechanisms, and therapeutic implications based on diverse research findings.

Structural Overview

The compound features a complex molecular structure characterized by a pyrrolo[2,3-b]pyridine core with several functional groups including a cyclohexyl moiety substituted with a methoxyethoxy group and a thiazole ring. The chemical formula is C20H24N4O3SC_{20}H_{24}N_{4}O_{3}S and it has a molecular weight of approximately 396.55 g/mol. The presence of these functional groups suggests potential interactions with various biological targets, making it a subject of interest for pharmacological studies .

Research indicates that this compound acts primarily as an inhibitor of CD38, an enzyme implicated in the regulation of NAD+ metabolism. This inhibition leads to increased levels of NAD+ and NADP+, which are crucial for numerous cellular processes including energy metabolism and cell signaling . Specifically, this compound has demonstrated:

  • Inhibition of CD38 : It exhibits potent inhibitory activity against CD38 with IC50 values reported at 22 nM for human CD38 .
  • Impact on Cellular Processes : By increasing NAD+ levels, this compound may enhance mitochondrial function and improve cellular responses to stressors such as ischemia-reperfusion injury .

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer properties by inhibiting cell proliferation and inducing apoptosis in various cancer cell lines. This is particularly relevant given the role of CD38 in tumor microenvironments where it can modulate immune responses .

Anti-inflammatory Effects

Similar compounds with thiazole and pyridine derivatives have been noted for their anti-inflammatory activities. Given this compound's structural similarities to these compounds, it may also exhibit such properties, potentially benefiting conditions characterized by inflammation .

Comparative Analysis with Similar Compounds

To contextualize this compound's biological activity, it is useful to compare it with other structurally similar compounds:

Compound NameStructure TypeUnique Features
1H-Pyrazolo[3,4-b]pyridinePyrazoloKnown for strong kinase inhibition
6-ThiazolylpyrimidineThiazolylExhibits antimicrobial properties
4-CarboxamidequinoloneCarboxamideAnti-cancer activity through different mechanisms

This compound's unique combination of functional groups may enhance its selectivity towards certain biological targets compared to these similar compounds .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • In Vitro Studies : In vitro experiments have shown that this compound effectively inhibits CD38 activity in various cell lines, leading to increased NAD+ levels and enhanced cellular function under stress conditions .
  • Animal Models : In murine models of ischemia-reperfusion injury, this compound demonstrated protective effects on cardiac tissue by mitigating oxidative stress and improving recovery outcomes post-injury .
  • Clinical Implications : The potential application of this compound in treating conditions like systemic lupus erythematosus (SLE) is being investigated due to its ability to enhance T-cell responses by modulating NAD+ levels .

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